3-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylpyrrolidine-2,5-dione
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Overview
Description
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylpyrrolidine-2,5-dione is a heterocyclic compound that features a benzothiazole moiety linked to a pyrrolidine-2,5-dione structure
Preparation Methods
The synthesis of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylpyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the condensation reaction of 2-aminobenzenethiol with a carbonyl-containing substance . Another approach includes the Knoevenagel condensation reaction, where 4-hydroxycoumarin, substituted aldehydes, and 2-mercapto benzothiazole are used in the presence of L-proline as a catalyst . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance efficiency and yield .
Chemical Reactions Analysis
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylpyrrolidine-2,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it has been shown to bind to GABA (A) receptors, glutamate receptors, and Na/H exchangers, which are crucial in the modulation of neuronal activity . Additionally, its anti-tubercular activity is attributed to its ability to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis .
Comparison with Similar Compounds
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylpyrrolidine-2,5-dione can be compared with other benzothiazole derivatives such as:
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide: Known for its anticonvulsant activity.
3,5-Bis(1,3-benzothiazol-2-ylsulfanyl)-4H-1,2,6-thiadiazin-4-one: Used in the study of LAT1 inhibitors for cancer treatment.
2-[(1,3-Benzothiazol-2-ylsulfanyl)(phenyl)methyl]-2H-chromen-4-ol: Synthesized through Knoevenagel condensation and used for its anti-tubercular properties.
These compounds share similar structural features but differ in their specific applications and biological activities, highlighting the versatility and uniqueness of this compound.
Properties
Molecular Formula |
C17H12N2O2S2 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-ylsulfanyl)-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H12N2O2S2/c20-15-10-14(16(21)19(15)11-6-2-1-3-7-11)23-17-18-12-8-4-5-9-13(12)22-17/h1-9,14H,10H2 |
InChI Key |
XPEATJXSXXNPQI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)SC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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